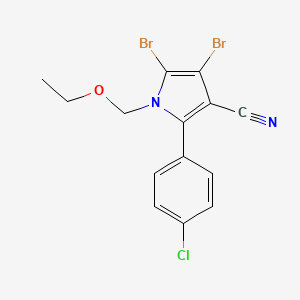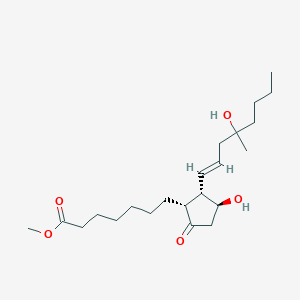
8-Epimisoprostol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Epimisoprostol is a synthetic analog of prostaglandin E1, which is a naturally occurring compound in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily known for its role in medical and pharmaceutical applications, particularly in the treatment of gastric ulcers and as a labor-inducing agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Epimisoprostol involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the hydroxyl groups, and the formation of the ester linkage. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production environment is strictly controlled to prevent contamination and ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Epimisoprostol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
8-Epimisoprostol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating gastric ulcers, inducing labor, and managing postpartum hemorrhage.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Mécanisme D'action
8-Epimisoprostol exerts its effects by binding to prostaglandin receptors on target cells. This binding activates intracellular signaling pathways that lead to various physiological responses. For example, in the stomach, it reduces gastric acid secretion by inhibiting adenylate cyclase, which decreases cyclic AMP levels and proton pump activity. In the uterus, it induces contractions by increasing intracellular calcium levels .
Comparaison Avec Des Composés Similaires
Misoprostol: Another prostaglandin E1 analog used for similar medical applications.
Dinoprostone: A naturally occurring prostaglandin E2 used for labor induction.
Carboprost: A synthetic prostaglandin F2α analog used to control postpartum hemorrhage
Uniqueness: 8-Epimisoprostol is unique in its specific stereochemistry, which can influence its binding affinity and activity at prostaglandin receptors. This makes it a valuable compound for studying the structure-activity relationships of prostaglandins and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C22H38O5 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl 7-[(1R,2S,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18+,20+,22?/m1/s1 |
Clé InChI |
OJLOPKGSLYJEMD-NXRIWZSXSA-N |
SMILES isomérique |
CCCCC(C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O |
SMILES canonique |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


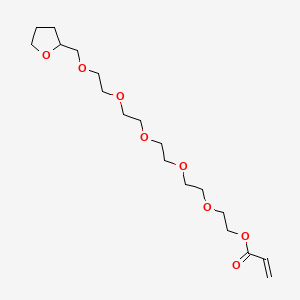
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
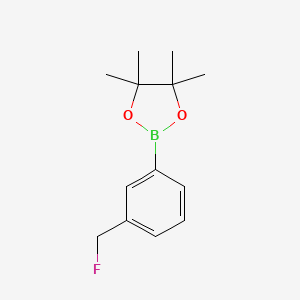
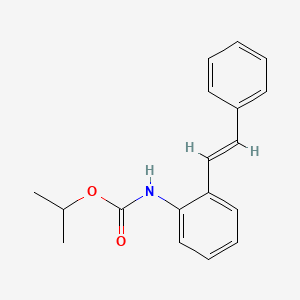

![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
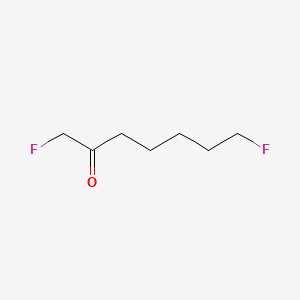
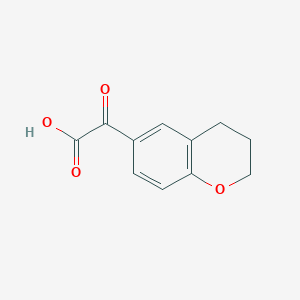

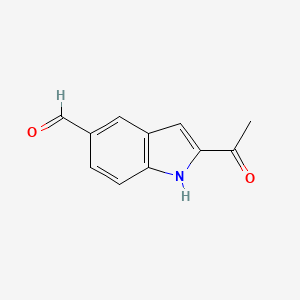
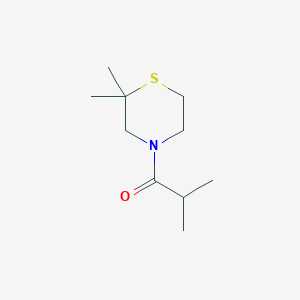
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
